molecular formula C10H20N2O3 B13760104 1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide CAS No. 7143-23-9

1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide

Cat. No.: B13760104
CAS No.: 7143-23-9
M. Wt: 216.28 g/mol
InChI Key: XPJYPWNRHPKFMP-UHFFFAOYSA-N
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Description

1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide is a chemical compound with the molecular formula C10H20N2O3. It is known for its unique structure, which includes a cyclopentane ring substituted with a bis(2-hydroxyethyl)amino group and a carboxamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide typically involves the reaction of cyclopentanone with bis(2-hydroxyethyl)amine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and the use of advanced separation techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce different amine compounds. Substitution reactions can result in a variety of functionalized cyclopentane derivatives .

Scientific Research Applications

1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(2-hydroxyethyl)amino group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .

Properties

CAS No.

7143-23-9

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

1-[bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide

InChI

InChI=1S/C10H20N2O3/c11-9(15)10(3-1-2-4-10)12(5-7-13)6-8-14/h13-14H,1-8H2,(H2,11,15)

InChI Key

XPJYPWNRHPKFMP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)N)N(CCO)CCO

Origin of Product

United States

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